molecular formula C34H51N7O2 B10836403 4-[1-(8-tert-butyl-2-cyclohexyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl)-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide

4-[1-(8-tert-butyl-2-cyclohexyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl)-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide

Cat. No.: B10836403
M. Wt: 589.8 g/mol
InChI Key: PTRTYSISBCSORS-UHFFFAOYSA-N
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Description

Spiroimidazolone derivative 4 is a heterocyclic compound characterized by a spiro linkage between an imidazolone ring and another ring system. This compound is part of a broader class of imidazolones, which are known for their diverse applications in medicinal chemistry, natural products, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiroimidazolone derivative 4 typically involves the oxidative condensation of ketones and amidines. One notable method reported by Xie et al. involves a one-pot oxidative condensation using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the spiroimidazolone in good yields .

Industrial Production Methods

Industrial production methods for Spiroimidazolone derivative 4 often utilize scalable and efficient synthetic routes. These methods may involve the use of catalysts and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiroimidazolone derivative 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Spiroimidazolone derivative 4 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and natural products.

    Biology: Investigated for its potential as a proteasome modulator and other biological activities.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of Spiroimidazolone derivative 4 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate protein-protein interactions, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Spiroimidazolone derivative 4 include other imidazolone derivatives, such as imidazol-2-ones and imidazol-4-ones. These compounds share a similar core structure but differ in their substitution patterns and functional groups .

Uniqueness

Spiroimidazolone derivative 4 is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for various applications .

Properties

Molecular Formula

C34H51N7O2

Molecular Weight

589.8 g/mol

IUPAC Name

4-[1-(8-tert-butyl-2-cyclohexyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl)-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide

InChI

InChI=1S/C34H51N7O2/c1-32(2,3)19-18-27(23-12-14-25(15-13-23)30(42)35-22-28-37-39-40-38-28)41-31(43)29(24-10-8-7-9-11-24)36-34(41)20-16-26(17-21-34)33(4,5)6/h12-15,24,26-27H,7-11,16-22H2,1-6H3,(H,35,42)(H,37,38,39,40)

InChI Key

PTRTYSISBCSORS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)C5CCCCC5

Origin of Product

United States

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